4-Chloro-3-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Trifluoromethylpyridine derivatives, which include 4-chloro-3-(trifluoromethyl)pyridine, are known to be key structural ingredients in the development of many agrochemical and pharmaceutical compounds .
Mode of Action
It’s known that the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in trifluoromethylpyridine derivatives contribute to their biological activities .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives play a fundamental role in the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Result of Action
It’s known that trifluoromethylpyridine derivatives have a wide range of potential applications in the agrochemical and pharmaceutical industries .
Action Environment
The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in trifluoromethylpyridine derivatives contribute to their biological activities .
Preparation Methods
The synthesis of 4-Chloro-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination and fluorination of picoline, a methylpyridine derivative . Another method includes the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Industrial production often relies on these methods due to their efficiency and scalability.
Chemical Reactions Analysis
4-Chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of agrochemicals and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
4-Trifluoromethylpyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Trifluoromethylpyridine: Similar structure but different position of the trifluoromethyl group, affecting its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinctive reactivity and applications.
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUXDOBRSSOEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382317 | |
Record name | 4-chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387824-63-7 | |
Record name | 4-chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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